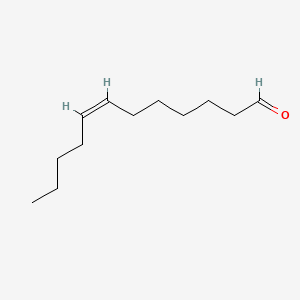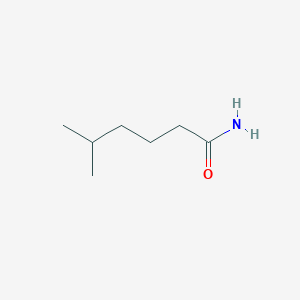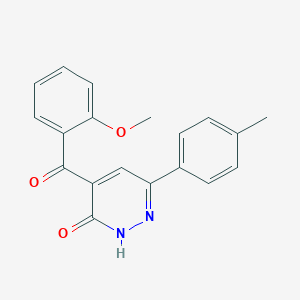
4-(2-Methoxybenzoyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family This compound is characterized by a pyridazinone core substituted with a methoxybenzoyl group at the 4-position and a p-tolyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxybenzoyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. For example, the methoxybenzoyl group can be introduced by reacting the pyridazinone core with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to study enzyme activities and protein interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(2-Methoxybenzoyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
4-(2-Methoxybenzoyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific positioning of the methoxybenzoyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, while the p-tolyl group can affect its binding affinity and selectivity.
属性
CAS 编号 |
832712-09-1 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
5-(2-methoxybenzoyl)-3-(4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16N2O3/c1-12-7-9-13(10-8-12)16-11-15(19(23)21-20-16)18(22)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,23) |
InChI 键 |
VAIGHWSLKXCICQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


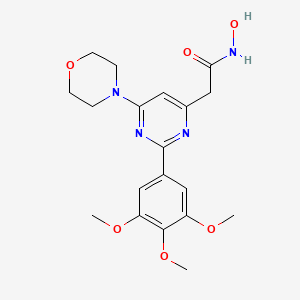

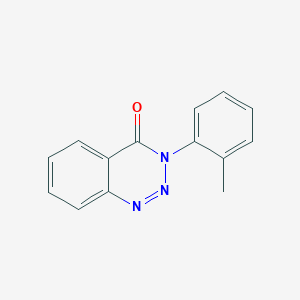
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
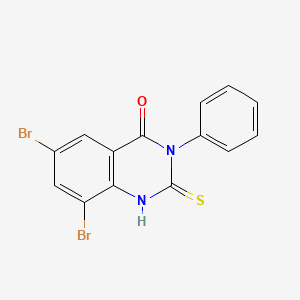
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
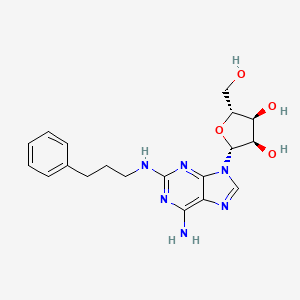
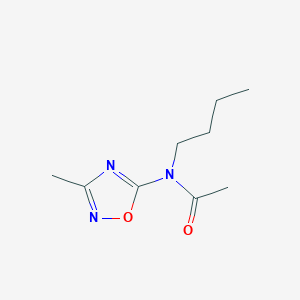
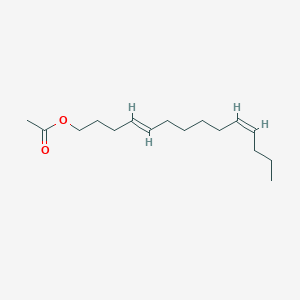
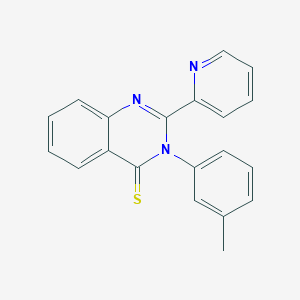
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)
